4-chloro-7-iodo-3-nitroquinoline
Description
4-Chloro-7-iodo-3-nitroquinoline (CAS: 2383921-02-4) is a halogenated nitroquinoline derivative with the molecular formula C₉H₄ClIN₂O₂ and a molecular weight of 334.50 g/mol. Its structure features a quinoline backbone substituted with chlorine at position 4, iodine at position 7, and a nitro group at position 3 (Fig. 1). The compound is stored at 2–8°C and is primarily utilized in pharmaceutical research and organic synthesis .
Properties
CAS No. |
2383921-02-4 |
|---|---|
Molecular Formula |
C9H4ClIN2O2 |
Molecular Weight |
334.5 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Halogenated Nitroquinolines
The biological and physicochemical properties of quinoline derivatives are highly dependent on the type and position of substituents. Below is a comparative analysis of 4-chloro-7-iodo-3-nitroquinoline with structurally similar compounds:
Halogen Substitution at Position 7
7-Bromo-4-chloro-3-nitroquinoline (CAS: 723280-98-6): Molecular Weight: 287.5 g/mol (vs. 334.50 for the iodo analogue).
4-Chloro-7-methoxy-3-nitroquinoline (CAS: 1026963-05-2): Molecular Formula: C₁₀H₇ClN₂O₃.
Nitro Group Positional Isomerism
4-Chloro-6-nitroquinoline (CAS: Not specified): Nitro group at position 6 instead of 3 alters electronic distribution, reducing electrophilicity at the quinoline core. This impacts reactivity in nucleophilic aromatic substitution reactions .
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline (CAS: 214476-09-2): Molecular Formula: C₁₂H₈ClN₃O₃. A cyano (-CN) group at position 3 and ethoxy (-OCH₂CH₃) at position 7 increase electron-withdrawing effects, enhancing stability but complicating synthetic routes .
Molecular Weight and Reactivity
- Iodo vs. Bromo Analogues : The iodo-substituted compound (334.50 g/mol) has a higher molecular weight than its bromo counterpart (287.5 g/mol), influencing pharmacokinetic properties like diffusion rates .
- Nitro Group Effects: The nitro group at position 3 in this compound enhances electrophilicity, making it more reactive in reduction or displacement reactions compared to analogues with nitro groups at positions 6 or 8 .
Data Table: Key Analogues of this compound
| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Differences vs. Target Compound |
|---|---|---|---|---|
| This compound | 2383921-02-4 | Cl (4), I (7), NO₂ (3) | 334.50 | Reference compound |
| 7-Bromo-4-chloro-3-nitroquinoline | 723280-98-6 | Cl (4), Br (7), NO₂ (3) | 287.50 | Lower MW; reduced halogen bonding potential |
| 4-Chloro-7-methoxy-3-nitroquinoline | 1026963-05-2 | Cl (4), OCH₃ (7), NO₂ (3) | 238.63 | Improved solubility; no radiopharmaceutical utility |
| 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline | 214476-09-2 | Cl (4), CN (3), OCH₂CH₃ (7), NO₂ (6) | 284.68 | Nitro at position 6; higher synthetic complexity |
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